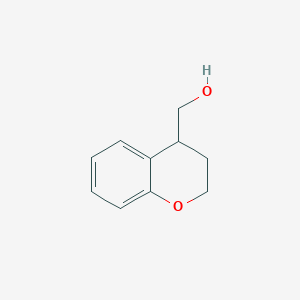

3,4-dihydro-2H-1-benzopyran-4-ylmethanol

Description

Significance of the 3,4-Dihydro-2H-1-benzopyran (Chroman) Scaffold in Contemporary Chemical and Biological Research

The chroman scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery. cancer.govresearchgate.netacs.org This designation is attributed to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. Chroman and its derivatives, such as chromanones, are ubiquitous in nature, forming the core of compounds like tocopherols (B72186) (Vitamin E) and various flavonoids. ijbpas.comnih.govresearchgate.net

The significance of this scaffold is underscored by the diverse biological activities demonstrated by its derivatives. Research has extensively documented their potential as:

Anticancer agents: Certain benzopyran-4-one derivatives have shown notable antiproliferative activity against various human cancer cell lines. ijbpas.commdpi.com

Anti-inflammatory agents: Novel chroman derivatives have been synthesized and shown to inhibit inflammatory pathways. rsc.orgresearchgate.net

Antimicrobial and Antiviral agents: The chroman nucleus is present in compounds exhibiting activity against bacteria, fungi, and viruses, including HIV. ijbpas.comnih.govnih.gov

Antioxidant agents: The structural features of the chroman ring, particularly in compounds like Vitamin E, contribute to potent antioxidant properties. researchgate.netnih.gov

Enzyme inhibitors: Benzopyran derivatives have been identified as inhibitors of various enzymes, which is a key strategy in treating numerous diseases. nih.govnih.gov

This wide range of bioactivities makes the chroman framework an attractive template for designing and synthesizing new therapeutic molecules. nih.govacs.org

Table 1: Selected Biological Activities of Chroman Derivatives

| Biological Activity | Research Findings | Reference(s) |

|---|---|---|

| Anticancer | Benzopyran-4-one-isoxazole hybrid compounds exhibit selective anticancer activity. | mdpi.com |

| Anti-inflammatory | Acyclic amidochromans inhibit TNF-α-induced ICAM-1 expression on human endothelial cells. | rsc.org |

| Antimicrobial | 3-benzylidene-7-hydroxychroman-4-one shows significant antibacterial activity. | nih.gov |

| Antiviral | Chromone (B188151) and chromanone derivatives have been found to suppress HIV-1. | ijbpas.comnih.gov |

| Antioxidant | C-2 and C-3 substituted chromanone analogs can produce antioxidant activity equivalent to Vitamin E. | nih.gov |

Structural Overview and Stereochemical Considerations of 3,4-Dihydro-2H-1-benzopyran-4-ylmethanol and its Positional Isomers (e.g., 2-ylmethanol)

The chemical structure of this compound consists of the core chroman bicycle with a hydroxymethyl group (-CH₂OH) attached to the carbon at position 4. The chroman ring itself is composed of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov

A critical aspect of this molecule's structure is its stereochemistry. The carbon atom at position 4 is a chiral center, as it is bonded to four different groups:

The oxygen atom within the pyran ring.

The methylene (B1212753) group (-CH₂-) at position 3.

A carbon atom of the fused benzene ring.

The hydroxymethyl group (-CH₂OH).

Due to this chirality, this compound can exist as a pair of enantiomers, (R) and (S). The specific three-dimensional arrangement of these groups can significantly influence the molecule's biological activity. The dihydropyran ring typically adopts a non-planar conformation, often described as a 'sofa' or 'half-chair' conformation, which places substituents in either axial or equatorial-like positions. rsc.org

Positional isomers are compounds that share the same molecular formula but differ in the position of a substituent group on the carbon skeleton. libretexts.org A key positional isomer of the title compound is 3,4-dihydro-2H-1-benzopyran-2-ylmethanol , where the hydroxymethyl group is attached to the carbon at position 2 instead of position 4. This seemingly minor change results in a distinct molecule with different chemical and physical properties. The carbon at position 2 in this isomer is also a chiral center.

Table 2: Comparison of Positional Isomers

| Feature | This compound | 3,4-Dihydro-2H-1-benzopyran-2-ylmethanol |

|---|---|---|

| Structure |  |

|

| Position of -CH₂OH | Carbon 4 | Carbon 2 |

| Nature of Substituted Carbon | Benzylic (adjacent to the benzene ring) | Adjacent to the heterocyclic oxygen |

| Chirality | Chiral center at Carbon 4 | Chiral center at Carbon 2 |

Historical Development and Current Trends in Academic Investigations of Benzopyran Derivatives

The scientific journey of benzopyran derivatives began with their isolation from natural sources. researchgate.netchemrxiv.org Compounds like flavonoids, coumarins, and tocopherols, all containing the benzopyran core, were among the first to be identified and studied for their properties. ijbpas.comresearchgate.net This initial phase of research laid the groundwork for understanding the chemical diversity and biological relevance of this class of compounds.

Over the decades, research has evolved from simple isolation and characterization to complex synthetic chemistry and in-depth pharmacological evaluation. researchgate.netresearchgate.net Current academic investigations are characterized by several key trends:

Novel Synthesis Strategies: There is a strong focus on developing new, efficient, and stereoselective methods to construct the chroman scaffold and its derivatives. researchgate.net This allows for the creation of compound libraries for high-throughput screening.

Exploration of New Bioactivities: While traditional activities like antioxidant and anti-inflammatory effects are well-established, researchers are now exploring benzopyrans for novel applications, including their use as neuroprotective agents and in agricultural chemicals like pesticides and herbicides. ijbpas.comnih.gov

Marine Natural Products: Marine fungi have emerged as a prolific source of new and structurally unique benzopyran compounds with significant bioactivity. nih.govnih.gov From 2000 to 2023, a large number of benzopyran compounds were identified from marine sources, many of which demonstrate antitumor, antibacterial, and anti-inflammatory properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A major trend is the systematic modification of the benzopyran scaffold at various positions to understand how specific structural features relate to biological activity. This rational design approach is crucial for optimizing lead compounds in drug development. nih.govnih.gov

The continued interest in benzopyran derivatives, from fundamental synthetic chemistry to advanced therapeutic applications, ensures that this versatile scaffold will remain a focal point of academic research for the foreseeable future. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-4-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIBYIVDOVFNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol and Its Analogues

Strategies for the Construction of the 3,4-Dihydro-2H-1-benzopyran Core

The development of novel synthetic routes to chroman derivatives is driven by the need for efficiency, selectivity, and functional group tolerance. Modern catalysis has provided a powerful toolkit to achieve these goals, moving beyond classical condensation reactions to more sophisticated and atom-economical approaches.

Selective Radical Cascade (4+2) Annulation with Olefins via Organo-Photoredox Catalysis

A novel and highly selective (4+2) radical-annulation reaction has been developed for the construction of the chroman framework, utilizing organo-photoredox catalysis. nih.govrsc.org This method is complementary to the traditional Diels-Alder [4+2] cycloaddition of ortho-quinone methides, as it allows for the use of electron-deficient olefins. nih.gov The reaction proceeds under mild conditions, employing readily available N-hydroxyphthalimide esters as radical precursors and a photocatalyst, such as Eosin Y, under blue light irradiation. researchgate.net

The proposed mechanism involves the photocatalytic generation of a radical species from the N-hydroxyphthalimide ester. This radical then engages in a cascade reaction with an electron-deficient olefin, leading to the formation of the six-membered chroman ring in a highly selective manner. nih.govresearchgate.net A key advantage of this methodology is its broad substrate scope and functional group tolerance. A variety of substituents on both the radical precursor and the olefin are well-tolerated, providing access to a diverse range of functionalized chromans. researchgate.net This strategy has also been successfully applied to the late-stage functionalization of natural product derivatives and biologically active compounds. rsc.orgresearchgate.net

Table 1: Examples of Chroman Derivatives Synthesized via Radical Cascade (4+2) Annulation researchgate.net

| Entry | N-Hydroxyphthalimide Ester Derivative | Olefin | Product | Yield (%) |

| 1 | 2,2-Dimethyl | Methyl acrylate | 2-(2,2-Dimethylchroman-4-yl)acetate | 85 |

| 2 | 2,2-Diphenyl | Acrylonitrile | 2,2-Diphenylchroman-4-carbonitrile | 78 |

| 3 | Spirocyclohexane | N,N-Dimethylacrylamide | 2-(Spiro[chroman-2,1'-cyclohexan]-4-yl)-N,N-dimethylacetamide | 65 |

Gold(I)-Catalyzed Friedel-Crafts Allylation/Intramolecular Hydroalkoxylation Sequences Involving Allylic Alcohols and Phenols

Gold(I) catalysis has emerged as a powerful tool for the one-pot synthesis of chromans from readily available phenols and allylic alcohols. beilstein-journals.orgnih.gov This methodology proceeds via a sequential Friedel-Crafts allylation and intramolecular hydroalkoxylation. beilstein-journals.org The reaction is characterized by its mild conditions, practicality, and tolerance of a wide variety of substituents on the phenol (B47542). beilstein-journals.orgnih.gov

In this one-pot procedure, the gold(I) catalyst activates the allylic alcohol, facilitating a regioselective Friedel-Crafts allylation of the phenol to form an allylated phenol intermediate. beilstein-journals.org Subsequent intramolecular hydroalkoxylation of the phenolic hydroxyl group onto the newly installed allyl group furnishes the chroman ring. beilstein-journals.org At lower temperatures or shorter reaction times, the Friedel-Crafts allylation intermediate can often be isolated. beilstein-journals.org This method is compatible with phenols bearing both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions. beilstein-journals.org

Table 2: Gold(I)-Catalyzed Synthesis of Chromans from Phenols and Allylic Alcohols beilstein-journals.org

| Entry | Phenol | Allylic Alcohol | Catalyst | Product | Yield (%) |

| 1 | Phenol | 2-Methyl-2-propen-1-ol | [AuCl(PPh3)]/AgOTf | 2,2-Dimethylchroman | 85 |

| 2 | 4-Methoxyphenol | 2-Methyl-2-propen-1-ol | [AuCl(PPh3)]/AgOTf | 6-Methoxy-2,2-dimethylchroman | 92 |

| 3 | 4-Chlorophenol | 2-Methyl-2-propen-1-ol | [AuCl(PPh3)]/AgOTf | 6-Chloro-2,2-dimethylchroman | 75 |

Lewis Acid-Promoted 1,2-Shift Rearrangement Reactions of Spirodienones

An expeditious synthesis of the benzopyran skeleton has been achieved through a Lewis acid-catalyzed C-H functionalization process. lookchem.com This reaction involves a beilstein-journals.orgacs.org-hydride shift followed by a 6-endo cyclization. lookchem.com While not explicitly a spirodienone rearrangement, this related transformation highlights the utility of Lewis acids in promoting intramolecular rearrangements to form the chroman core. The reactivity in these transformations can be significantly enhanced by the presence of substituents ortho to the alkoxy group, leading to excellent yields and shorter reaction times. lookchem.com

For instance, the introduction of a bulky tert-butyl group at the ortho position can dramatically improve the reaction's efficiency, allowing for a reduction in catalyst loading. lookchem.com This strategy provides a direct method for the functionalization of relatively unreactive C-H bonds to construct the benzopyran framework. lookchem.com

Palladium(II)/Bis-sulfoxide C-H Activation and Lewis Acid Co-catalysis for Chroman Formation

Palladium-catalyzed C-H activation has become a powerful strategy for the synthesis of complex molecules. nih.gov The use of bis-sulfoxide ligands, in catalysts such as the "White catalyst," has been instrumental in the functionalization of allylic C-H bonds. sigmaaldrich.com These catalysts can participate in a variety of transformations, including allylic C-H oxidation and amination. sigmaaldrich.com

In the context of chroman synthesis, palladium(II)/bis-sulfoxide catalysis can be employed for the intramolecular cyclization of appropriate substrates. The palladium catalyst, in conjunction with a bis-sulfoxide ligand, can facilitate the activation of a C-H bond, leading to the formation of a cyclopalladated intermediate. nih.gov Subsequent reductive elimination can then forge the C-O bond of the chroman ring. While the initial reports focused on oxidants like benzoquinone, the concept can be extended to include Lewis acid co-catalysis to enhance reactivity and selectivity, although specific examples for chroman formation are still emerging. The Lewis acid can potentially assist in activating the substrate or modulating the electronic properties of the palladium catalyst.

Copper-Catalyzed Intramolecular Aldehyde-Ketone Nucleophilic Additions for Tertiary Alcohol Motifs

A copper-catalyzed intramolecular nucleophilic addition of aldehydes to ketones has been established for the synthesis of chroman-3-ol (B1617384) derivatives, which bear a tertiary alcohol motif. acs.orgnih.govacs.org This methodology utilizes a reductive polarity reversal, where the aldehyde functions as an alkyl carbanion equivalent. nih.govacs.org The reaction is facilitated by a copper catalyst and an N-heterocyclic carbene (NHC) ligand under mild conditions. nih.govacs.org

The key to the success of this transformation lies in the differential reactivity between the aldehyde and ketone functionalities. acs.org The aldehyde is selectively converted into a nucleophilic species that then adds to the pendant ketone, leading to the formation of the chroman ring and the desired tertiary alcohol. acs.org This strategy is not limited to chroman synthesis and has been applied to the construction of other cyclic structures containing tertiary alcohols. acs.orgnih.gov

Table 3: Copper-Catalyzed Synthesis of Chroman-3-ol Derivatives acs.org

| Entry | Substrate | Copper Salt | Ligand | Product | Yield (%) |

| 1 | 2-(2-Formylphenoxy)-1-phenylethan-1-one | Cu(OAc)2 | IPr·HCl | 3-Hydroxy-3-phenylchroman-4-one | 72 |

| 2 | 1-(4-Chlorophenyl)-2-(2-formylphenoxy)ethan-1-one | Cu(OAc)2 | IPr·HCl | 3-(4-Chlorophenyl)-3-hydroxychroman-4-one | 68 |

| 3 | 2-(2-Formylphenoxy)-1-(p-tolyl)ethan-1-one | Cu(OAc)2 | IPr·HCl | 3-Hydroxy-3-(p-tolyl)chroman-4-one | 75 |

Ring-Opening/Ring-Closing Reactions Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation

A palladium-catalyzed intramolecular aryloxycarbonylation has been utilized in a ring-opening/ring-closing sequence for the synthesis of chroman-2,4-diones from 3-iodochromone precursors. nih.govdocumentsdelivered.com This transformation proceeds through a highly chemoselective aminocarbonylation in the presence of primary amines and a palladium catalyst with a specific ligand like XantPhos. nih.gov

The proposed mechanism involves an initial aza-Michael addition of the primary amine to the 3-iodochromone, followed by a ring-opening of the chromone (B188151) core. nih.gov This generates an intermediate with a phenolic hydroxyl group. A subsequent palladium-catalyzed intramolecular aryloxycarbonylation with carbon monoxide leads to the formation of the chroman-2,4-dione structure. nih.gov This method demonstrates an elegant cascade process where a late-stage carbonyl insertion is key to the formation of the final product. nih.gov

Transition-Metal-Free Decarboxylative Trifluoroalkylation in Chroman-4-one Synthesis

A novel approach for the synthesis of CMe2CF3-containing chroman-4-ones has been developed using a transition-metal-free decarboxylative trifluoroalkylation process. rsc.org This method utilizes the reaction of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid, mediated by (NH4)2S2O8. rsc.org This strategy provides a direct pathway to synthesize these specific chroman-4-ones from basic chemical feedstocks. rsc.org The utility of this method has been demonstrated in the synthesis of precursors for TRPV1. rsc.org

In a related metal-free approach, the synthesis of ester-containing chroman-4-ones is achieved through a cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. mdpi.com This reaction is mediated by (NH4)2S2O8 and is believed to involve an alkoxycarbonyl radical generated from the decarboxylation of oxalates. mdpi.com This method is significant as it provides a direct way to introduce an ester group, a common motif in functional materials and pharmaceuticals. mdpi.com

Another metal-free synthesis of chroman-4-one derivatives involves a cascade radical cyclization triggered by carbamoyl (B1232498) radicals generated from oxamic acids. These radicals undergo a decarboxylative cascade cyclization with 2-(allyloxy)arylaldehydes to form various amide-containing chroman-4-one scaffolds. researchgate.net This method exhibits high functional group tolerance and a broad substrate scope. researchgate.net

| Reagents | Mediator/Conditions | Product | Ref |

| Alkenes, 3,3,3-trifluoro-2,2-dimethylpropanoic acid | (NH4)2S2O8 | CMe2CF3-containing chroman-4-ones | rsc.org |

| 2-(allyloxy)arylaldehydes, oxalates | (NH4)2S2O8 | Ester-containing chroman-4-ones | mdpi.com |

| 2-(allyloxy)arylaldehydes, oxamic acids | Metal-free, radical cascade | Amide-containing chroman-4-ones | researchgate.net |

Divergent Synthetic Approaches from Ortho-Alkynylarylketones

Ortho-alkynylarylketones have emerged as versatile building blocks in organic synthesis due to their unique structure containing reactive carbonyl and alkyne functional groups. researchgate.net These functionalities allow for various synthetic transformations, leading to a diverse range of molecular scaffolds. researchgate.net

One divergent approach allows for the synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one and fluorenone derivatives from a common ortho-alkynylarylketone precursor. researchgate.net The synthesis of the chromenone involves a silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo a double intramolecular cyclization and decarboxylation in a one-pot reaction to generate a lactone and a phenyl ring. researchgate.net The same precursor can be converted to fluorenone derivatives under acidic conditions. researchgate.net

Another divergent synthesis starting from ortho-alkynylarylketones yields 3-hydroxyfluorene (B47691) and 4-azafluorene derivatives. nih.gov Reaction with molecular iodine generates a common indenone intermediate. This intermediate can be converted to 3-hydroxyfluorene products under basic conditions or to 4-azafluorene products in the presence of an ammonium (B1175870) salt. nih.gov This method is applicable to a broad range of substrates, providing the corresponding products in moderate to good yields. nih.gov

Metal Catalyst-Free and One-Pot Reactions for 3,4-Dihydro-2H-1,4-benzoxazine Derivatives

A robust and environmentally friendly method has been developed for the synthesis of racemic (3,4-dihydro-2H-benzo[b] rsc.orgnih.govoxazin-2-yl)methanol derivatives. rsc.orgaurigeneservices.com This metal catalyst-free, one-pot synthesis involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (B78521) in water at room temperature. rsc.orgaurigeneservices.com The reaction is characterized by its simplicity, mild conditions, high regioselectivity, and good substrate scope, allowing for the production of both N-substituted and N-unsubstituted products. rsc.orgaurigeneservices.com

Another transition-metal-free, one-pot tandem reaction has been reported for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol, achieving yields of up to 83%. rsc.org This protocol demonstrates a wide substrate scope and functional group tolerance under mild and efficient conditions. rsc.org

The synthesis of 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives has also been achieved through one-pot Mannich reactions, which are simple and avoid the isolation of intermediates, thus maximizing yield and minimizing solvent use. researchgate.net

Microwave-Assisted Synthesis of Chroman Derivatives via Alcohol Dehydrogenation

A novel approach utilizing microwave assistance for alcohol dehydrogenative reactions has been developed for the synthesis of various heterocyclic compounds, including chromenes. benthamdirect.comeurekaselect.comresearchgate.net This process is catalyzed by manganese (II) and cobalt (II) in conjunction with chroman-4-one amino ligands. benthamdirect.comeurekaselect.comresearchgate.net The synthesis involves the in-situ formation of metal complexes with the ligands, which demonstrate remarkable catalytic activity in driving the alcohol dehydrogenation. benthamdirect.comeurekaselect.com The efficacy of this catalytic system is confirmed by the evolution of hydrogen gas. benthamdirect.comeurekaselect.com

Microwave-assisted synthesis has also been employed for the creation of novel 2H-chromene derivatives. nih.gov One-pot microwave-assisted reactions, as well as conventional synthesis methods, have been applied to produce various substituted chromenes. nih.gov For instance, the reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in DMF under microwave irradiation yields a formyl derivative. nih.gov

Domino Reactions for Chroman and Related Heterocyclic Construction

Domino reactions, also known as cascade or tandem reactions, are powerful tools for the synthesis of complex molecules from simple starting materials in a single step, forming multiple bonds under the same reaction conditions. beilstein-journals.orgiupac.org

The synthesis of functionalized chroman-2-ones and chromanes has been achieved with high enantioselectivity and diastereoselectivity through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.gov This is followed by either a PCC oxidation or a dehydroxylation to yield the respective products in good to high yields. nih.gov

Domino reactions of various types of chromones with activated carbonyl compounds or 1,3-bis(silyloxy)-1,3-butadienes provide a convenient route to a wide array of products. beilstein-journals.org The regioselectivity and the course of the reaction are dependent on the substituent at the C3 position of the chromone and the nature of the nucleophile. beilstein-journals.org Furthermore, domino reactions of heterocyclic enamines with chromone derivatives offer access to a variety of annulated heterocyclic ring systems. uni-rostock.de

Asymmetric Synthesis of Chiral 3,4-Dihydro-2H-1-benzopyran-4-ylmethanol and Related Enantiomers

The development of asymmetric methods to synthesize chiral chromans is of great importance due to their prevalence in biologically active compounds.

Organocatalytic Intramolecular Oxy-Michael Addition Reactions

A significant advancement in the asymmetric synthesis of chroman derivatives is the use of bifunctional organocatalysts. rsc.orgresearcher.life Cinchona-alkaloid-urea-based organocatalysts have been shown to facilitate the catalytic asymmetric synthesis of chroman derivatives through an intramolecular oxy-Michael addition reaction. rsc.orgresearcher.life This method utilizes phenol derivatives bearing an (E)-α,β-unsaturated ketone or a thioester moiety as substrates. rsc.orgresearcher.life This approach provides a straightforward synthesis of various optically active 2-substituted chromans in high yields. rsc.orgresearcher.life

Organocatalytic domino reactions, such as the oxa-Michael/1,6-addition of ortho-hydroxyphenyl-substituted para-quinone methides and isatin-derived enoates, have also been developed. nih.gov In the presence of a bifunctional thiourea (B124793) organocatalyst, this reaction affords 4-phenyl-substituted chromans with spiro-connected oxindole (B195798) scaffolds and three adjacent stereogenic centers in excellent yields and with very high stereoselectivities. nih.gov

| Catalyst | Reaction Type | Substrates | Products | Ref |

| Cinchona-alkaloid-urea-based | Intramolecular oxy-Michael addition | Phenol derivatives with (E)-α,β-unsaturated ketone or thioester | Optically active 2-substituted chromans | rsc.org, researcher.life |

| Bifunctional thiourea | Domino oxa-Michael/1,6-addition | ortho-hydroxyphenyl-substituted para-quinone methides, isatin-derived enoates | 4-phenyl-substituted chromans with spiro-connected oxindole scaffolds | nih.gov |

Enantioselective Oxa-Michael–Michael Cascade Reactions with Bifunctional Organocatalysts

A powerful strategy for the asymmetric synthesis of chiral chroman derivatives involves an organocatalyzed oxa-Michael–Michael cascade reaction. This approach utilizes bifunctional organocatalysts, such as thiourea derivatives, to control the stereochemical outcome of the reaction.

In a representative example, the reaction between o-hydroxy-substituted α,β-unsaturated ketones and trans-nitroalkenes is catalyzed by a chiral bifunctional thiourea organocatalyst. This cascade process initiates with an oxa-Michael addition of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular Michael addition. The bifunctional catalyst activates both the nucleophile and the electrophile through hydrogen bonding, thereby facilitating the reaction and inducing high stereoselectivity. This methodology affords highly substituted chroman derivatives in good yields (up to 95%) and with excellent enantioselectivities (up to >99% ee), along with good diastereoselectivities (up to 5:1 dr). acs.orgrsc.org The reaction is scalable and provides a direct route to functionalized chromans bearing multiple stereogenic centers. nih.gov

Table 1: Enantioselective Synthesis of Chroman Derivatives via Oxa-Michael–Michael Cascade Reaction

| Entry | α,β-Unsaturated Ketone | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | (E)-β-nitrostyrene | 10 | 92 | 4:1 | >99 |

| 2 | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | (E)-β-nitrostyrene | 10 | 95 | 5:1 | 98 |

| 3 | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | (E)-β-nitrostyrene | 10 | 88 | 3:1 | >99 |

Data compiled from representative literature findings. acs.orgrsc.org

Organocatalytic Multicomponent Cascade Reactions for Fused Chroman-Spirooxindoles

The fusion of the chroman ring with other biologically relevant scaffolds, such as the spirooxindole motif, has led to the development of novel compounds with potential therapeutic applications. Organocatalytic multicomponent cascade reactions provide an efficient means to construct these complex molecular architectures with high stereocontrol.

One such approach involves a domino oxa-Michael/1,6-addition reaction of ortho-hydroxyphenyl-substituted para-quinone methides with isatin-derived enoates. nih.gov This reaction, catalyzed by a bifunctional thiourea organocatalyst, generates chromans bearing spiro-connected oxindole scaffolds and three contiguous stereogenic centers. The reaction proceeds with good to excellent yields (up to 98%) and very high stereoselectivities (up to >20:1 dr, >99% ee). nih.gov Another elegant example is an organocatalytic cascade reaction involving an oxa-Michael–Michael–Michael–Aldol (B89426) relay. This reaction assembles a functionalized chiral chroman-fused spirooxindole scaffold from three simple starting materials: a 2-nitrovinyl phenol, a β,β-disubstituted enal, and an olefinic oxindole. nih.gov This method produces a library of bioactive products in moderate to good yields with high stereoselectivity. nih.govnih.govrsc.orgresearchgate.net

Asymmetric Intramolecular Indium-Mediated Cyclization for Diastereoselective Chroman Formation

An alternative approach to the asymmetric synthesis of chromanes involves an intramolecular indium-mediated allylation of chiral hydrazones. This method delivers chromane (B1220400) derivatives with excellent diastereoselectivity. researchgate.netresearchgate.net The reaction is effective for substrates bearing both electron-donating and electron-withdrawing groups on the aryl ring.

The process involves the preparation of a chiral hydrazone from the corresponding aldehyde. Treatment of this intermediate with indium metal facilitates an intramolecular cyclization, forming the chroman ring. The presence of a carboxylic acid additive is often necessary for optimal reaction efficiency. This methodology has been successfully applied to the synthesis of the core structure of chromane antibiotics, yielding the desired products in good yields (68–91%) and with exceptional diastereomeric ratios (>99:1 dr). researchgate.netresearchgate.net The stereochemistry of the product is directed by the chiral auxiliary on the hydrazone.

Chemoenzymatic Asymmetric Synthesis of Chromanemethanols

Chemoenzymatic strategies combine the high selectivity of enzymatic transformations with the versatility of chemical synthesis to afford enantiomerically pure compounds. While direct enzymatic synthesis of this compound is not extensively documented, a plausible and effective chemoenzymatic approach involves the kinetic resolution of a racemic precursor.

Lipases are particularly useful enzymes in this context due to their broad substrate tolerance and high stereoselectivity. For instance, a racemic mixture of a chroman-4-ol derivative can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. Subsequent chemical steps, such as hydrolysis of the ester or reduction of a ketone precursor that has undergone enantioselective enzymatic reduction, can then yield the desired enantiopure chromanemethanol. Lipases, such as Porcine Pancreas Lipase (PPL) and Candida antarctica Lipase B (CAL-B), have been shown to be effective in catalyzing reactions on the chroman scaffold, such as the synthesis of 2H-chromenes or the regioselective acylation of related polyol structures. nih.govnih.gov

Stereoselective Approaches Utilizing o-Hydroxycinnamaldehydes and o-Quinone Methides

ortho-Quinone methides (o-QMs) are highly reactive intermediates that have been widely employed in the synthesis of chromenes and chromanes. gu.serjpbr.com These species can be generated in situ from various precursors, including o-hydroxybenzyl alcohols.

A common strategy involves the [4+2] cycloaddition (hetero-Diels-Alder reaction) of o-QMs with suitable dienophiles. For example, the reaction of in situ generated o-QMs with enol ethers leads to the diastereoselective formation of chroman derivatives. nih.govnih.gov The stereochemical outcome of the cycloaddition can be controlled by the reaction conditions and the nature of the substituents on both the o-QM and the dienophile. Organocatalytic methods have also been developed to achieve enantioselective transformations involving o-QMs. Chiral phosphoric acids, for instance, can catalyze the asymmetric [4+2]-cycloaddition of ortho-alkenyl phenols with o-QMs to produce chiral 2,3,4-trisubstituted chromans with high stereoselectivity.

Application of Chiral Sulfoxides in Enantiospecific Chroman Ring Synthesis

Chiral sulfoxides serve as powerful chiral auxiliaries in asymmetric synthesis, enabling the transfer of chirality to the target molecule. nih.govrsc.org An enantiospecific synthesis of the chroman ring, as exemplified in the synthesis of the core of α-tocopherol (Vitamin E), highlights the utility of this approach. nih.govnih.gov

The strategy involves the stereospecific addition of an optically pure vinylic sulfoxide-derived lithio reagent to a suitable electrophile. The resulting adduct, containing the chiral sulfoxide (B87167) group, can then undergo a stereospecific cyclization to form the chroman ring. The sulfoxide group directs the formation of the new stereocenter. The final step involves the reductive removal of the sulfoxide auxiliary group under mild conditions, typically with Raney Nickel, to afford the enantiomerically pure chroman product. This method has been successfully used to prepare (S)-chroman-2-carboxaldehyde, a key intermediate in the total synthesis of naturally occurring α-tocopherol. nih.gov

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse range of analogues. Key reaction sites include the hydroxyl group, the aromatic ring, and the heterocyclic ring.

The primary hydroxyl group of the methanol (B129727) substituent at the C4 position is a versatile handle for derivatization. It can undergo standard transformations such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

The chroman-4-ol moiety, a direct precursor, can also be modified. For example, the hydroxyl group at C4 can be removed through dehydroxylation using reagents like triethylsilane in the presence of a Lewis acid, or via dehydration using an acid catalyst to form the corresponding 2H-chromene. acs.orgnih.gov

The aromatic ring is amenable to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, with the position of substitution being directed by the existing oxygen atom and any other substituents. Furthermore, positions C2 and C3 of the heterocyclic ring can be functionalized, particularly if starting from a chroman-4-one precursor. For instance, bromination at the C3 position of a chroman-4-one allows for the subsequent introduction of various nucleophiles. gu.se

Table 2: Representative Functionalization Reactions of the Chroman Scaffold

| Starting Material | Reagents and Conditions | Product | Transformation | Reference |

|---|---|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH4, MeOH | 8-bromo-6-chloro-2-pentylchroman-4-ol | Reduction of ketone | acs.orgnih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-ol | Et3SiH, BF3·Et2O | 8-bromo-6-chloro-2-pentylchroman | Dehydroxylation | acs.orgnih.gov |

| 8-bromo-6-chloro-2-pentylchroman-4-ol | p-TsOH, MgSO4 | 8-bromo-6-chloro-2-pentyl-2H-chromene | Dehydration | acs.orgnih.gov |

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C-4 position of the 3,4-dihydro-2H-1-benzopyran scaffold serves as a versatile handle for a variety of chemical transformations. Activation of this primary alcohol is a common strategy to introduce a range of functionalities. For instance, the hydroxyl group can be converted into a better leaving group, such as a mesylate, by reacting with methanesulfonyl chloride, or transformed into a halide. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.

In related heterocyclic systems, similar hydroxymethyl groups are known to undergo a range of transformations. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification with various carboxylic acids or acyl chlorides, and etherification under Williamson ether synthesis conditions. While direct examples on this compound are not extensively detailed in the provided literature, the fundamental reactivity of the primary alcohol group suggests its capability to undergo these standard organic transformations. For example, the dehydroxylation of a related chroman-4-ol to a chroman has been achieved using triethylsilane in the presence of BF₃·Et₂O. acs.org

Introduction of Substituents on the Aromatic and Heterocyclic Rings

Functionalization of the chroman skeleton can be achieved by introducing substituents on both the aromatic (benzene) and the heterocyclic (dihydropyran) rings, leading to a diverse library of analogues.

Aromatic Ring Substitution: The aromatic ring of the chroman-4-one scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various groups at the 6- and 8-positions. gu.senih.gov For instance, bromination can be readily achieved to install bromo groups at these positions. These halogenated derivatives can then serve as handles for further modifications through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Studies on the synthesis of sirtuin 2 (SIRT2) inhibitors have shown that larger, electron-withdrawing substituents in the 6- and 8-positions are favorable for inhibitory activity. acs.orgnih.govnih.gov

Heterocyclic Ring Substitution: Modifications on the heterocyclic ring have also been explored. Alkyl substituents can be introduced at the 2-position of chroman-4-ones through a one-step procedure involving a base-mediated aldol condensation of 2'-hydroxyacetophenones with corresponding aldehydes, followed by an intramolecular oxa-Michael addition. nih.gov This method has been used to synthesize a series of 2-alkyl-chroman-4-ones with varying chain lengths. acs.orgnih.gov

Furthermore, the 3-position of the chroman-4-one ring can be functionalized. Bromination at the 3-position provides a key intermediate for introducing a variety of substituents such as amino, cyano, and acetate (B1210297) groups through substitution reactions. gu.segu.se

A series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been prepared via palladium-mediated cross-coupling reactions, demonstrating another avenue for functionalizing the aromatic ring. researchgate.net

Synthesis of C-4 Modified Chroman-4-ones

The C-4 carbonyl group of chroman-4-one is a key site for modifications leading to a wide array of derivatives. The structural diversity in this class of compounds includes flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones). researchgate.net

Recent synthetic advancements have focused on radical-mediated reactions to modify the chroman-4-one core. Cascade radical annulation of 2-(allyloxy)arylaldehydes has emerged as an efficient strategy. mdpi.comresearchgate.net For example, a metal-free method involving the reaction of 2-(allyloxy)arylaldehydes with oxalates, using (NH₄)₂S₂O₈ as an oxidant, yields ester-containing chroman-4-ones. mdpi.com This process is believed to involve an alkoxycarbonyl radical that triggers the cascade cyclization.

Similarly, photoredox catalysis has been employed for the doubly decarboxylative synthesis of 2-substituted-chroman-4-ones. nih.gov This method involves the reaction of chromone-3-carboxylic acids with N-(acyloxy)phthalimides under visible light, providing access to biologically relevant chroman-4-one structures under mild conditions. nih.gov

The following table summarizes some of the synthetic methods for C-4 modified chroman-4-ones:

| Methodology | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes, Oxalates | (NH₄)₂S₂O₈, DMSO, 80 °C | Ester-containing chroman-4-ones | mdpi.com |

| Doubly Decarboxylative Photoredox Synthesis | Chromone-3-carboxylic acids, N-(Acyloxy)phthalimides | Visible light, photoredox catalyst, base | 2-Substituted-chroman-4-ones | nih.gov |

| Base-mediated Aldol Condensation/Oxa-Michael Addition | 2'-Hydroxyacetophenones, Aldehydes | DIPA, EtOH, Microwave irradiation (160–170 °C) | 2-Alkyl-chroman-4-ones | acs.orgnih.gov |

Rational Design and Synthesis of Functionalized Chroman-4-one and Chromone Derivatives

The rational design of chroman-4-one and chromone derivatives has been driven by their potential as bioactive molecules, particularly as enzyme inhibitors. gu.segu.se A significant area of research has been the development of selective inhibitors for sirtuins, a class of histone deacetylases involved in cellular processes like aging. nih.gov

A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated as novel inhibitors of SIRT2. nih.govnih.gov The synthesis was efficiently carried out in a one-step procedure using a base-mediated aldol condensation under microwave irradiation. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions were crucial for potency. acs.orgnih.gov Specifically, an alkyl chain of three to five carbons at the 2-position and large, electron-withdrawing groups at the 6- and 8-positions resulted in potent inhibitors with IC₅₀ values in the low micromolar range. nih.gov The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM for SIRT2. nih.govnih.gov These compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

The chroman-4-one and chromone scaffolds have also been utilized as frameworks for developing peptidomimetics. gu.segu.se By attaching amino acid side chains as substituents, researchers have aimed to mimic the structure and function of peptides, such as the β-turns of the hormone somatostatin (B550006). gu.segu.se This approach has led to the discovery of compounds with agonistic properties for somatostatin receptors. gu.segu.se

The following table highlights key findings in the rational design of chroman-4-one derivatives:

| Target | Scaffold | Key Structural Features for Activity | Example of Potent Compound | Reference |

|---|---|---|---|---|

| SIRT2 Inhibition | Chroman-4-one | Alkyl chain (3-5 carbons) at C-2; Large, electron-withdrawing groups at C-6 and C-8 | 6,8-dibromo-2-pentylchroman-4-one (IC₅₀ = 1.5 μM) | nih.govnih.gov |

| Somatostatin Receptor Agonism | Chroman-4-one / Chromone | Incorporation of appropriate amino acid side chain mimetics | Specific structures with agonistic properties identified | gu.segu.se |

Mechanistic Studies of Chemical Transformations Involving 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol Precursors and Analogues

Elucidation of Reaction Pathways and Catalytic Cycles (e.g., Radical Annulation, C-H Activation, Intramolecular Cyclization)

The construction of the chroman ring system can be achieved through several mechanistic pathways, with radical annulation and intramolecular cyclization being particularly prominent.

Radical Annulation:

Radical cascade reactions have become a powerful tool for synthesizing functionalized chroman derivatives. mdpi.comnih.gov A novel (4+2) radical annulation approach utilizes organo-photoredox catalysis to construct the chroman framework from readily available N-hydroxyphthalimide (NHPI) esters and olefins under mild conditions. nih.govrsc.org This method is complementary to traditional Diels-Alder reactions, as it allows for the use of electron-deficient olefins. nih.govrsc.org

The proposed catalytic cycle for the photoredox-mediated (4+2) radical annulation is initiated by the excitation of a photosensitizer, such as Eosin Y, by visible light. The excited photosensitizer then engages in a single-electron transfer (SET) with the NHPI ester, leading to a carbon-centered radical after decarboxylation. This radical adds to the electron-deficient olefin to form a radical intermediate, which then undergoes an intramolecular homolytic aromatic substitution (HAS) to form the chroman ring and regenerate the catalyst.

Another example involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, mediated by (NH₄)₂S₂O₈, to form ester-containing chroman-4-ones. mdpi.comnih.gov The mechanism is believed to involve an alkoxycarbonyl radical generated from the decarboxylation of oxalates. mdpi.com This radical adds to the C=C double bond of the allyloxy group, followed by an intramolecular cyclization onto the aldehyde group, a 1,2-hydrogen atom transfer (HAT), and subsequent oxidation to yield the final product. nih.gov

Intramolecular Cyclization:

Intramolecular cyclization is a common strategy for chroman synthesis. Asymmetric synthesis of chromans can be achieved via an intramolecular oxy-Michael addition catalyzed by bifunctional organocatalysts, such as those based on Cinchona alkaloids. rsc.org These catalysts activate both the nucleophilic phenol (B47542) and the electrophilic α,β-unsaturated ketone or thioester moiety, facilitating a highly enantioselective ring closure. rsc.org

Electrophilic cyclization of propargylic aryl ethers using reagents like I₂, ICl, or PhSeBr provides an efficient route to 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov The reaction proceeds through the formation of a vinyl cation or a bridged intermediate, which is then attacked by the phenolic oxygen to close the ring.

The table below summarizes various catalytic systems employed in the synthesis of chroman and its analogues, highlighting the diversity of reaction pathways.

| Reaction Type | Catalyst/Mediator | Starting Materials | Product Type | Key Mechanistic Feature |

|---|---|---|---|---|

| (4+2) Radical Annulation | Eosin Y (Photocatalyst) | N-hydroxyphthalimide esters, Olefins | Chroman derivatives | Organo-photoredox catalytic cycle nih.govrsc.org |

| Cascade Radical Cyclization | (NH₄)₂S₂O₈ | 2-(allyloxy)arylaldehydes, Oxalates | Ester-containing chroman-4-ones | Alkoxycarbonyl radical-triggered cascade mdpi.comnih.gov |

| Asymmetric Intramolecular Oxy-Michael Addition | Cinchona-alkaloid-urea | Phenol derivatives with α,β-unsaturated ketone/thioester | Chiral 2-substituted chromans | Bifunctional organocatalysis rsc.org |

| Electrophilic Cyclization | I₂, ICl, PhSeBr | Propargylic aryl ethers | 3,4-disubstituted 2H-benzopyrans | Electrophile-mediated ring closure nih.gov |

Identification and Characterization of Key Intermediates in Multi-step Syntheses

The synthesis of chroman-based structures often proceeds through highly reactive, transient intermediates that dictate the course of the reaction. Identifying and characterizing these intermediates is fundamental to understanding and optimizing the synthetic pathway.

Ortho-Quinone Methides (o-QMs):

Ortho-quinone methides are versatile and highly reactive intermediates frequently harnessed in the synthesis of chromans. researchgate.net They can be generated in situ from stable aromatic precursors and typically undergo three main reaction types: nucleophilic additions, [4+2] inverse-electron-demand cycloadditions, and oxa-6π-electrocyclization to give benzopyrans. researchgate.net The transient nature of o-QMs often requires indirect methods for their characterization, such as trapping experiments or spectroscopic observation under specific conditions.

Chalcones and Diketones:

In classical synthetic routes to chroman-4-ones and flavanones, chalcone (B49325) intermediates are pivotal. gu.se These are typically formed through a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aldehyde. Subsequent intramolecular cyclization of the chalcone yields the chroman-4-one ring. gu.se Similarly, the Baker-Venkataraman rearrangement of o-acyloxyketones proceeds through a β-diketone intermediate, which then undergoes an acid-catalyzed cyclization to form the chromone (B188151) scaffold. gu.seacs.org These intermediates are generally more stable than o-QMs and can often be isolated and characterized using standard spectroscopic techniques like NMR and mass spectrometry.

Radical Intermediates:

In radical-mediated syntheses, the identification of specific radical intermediates is key to confirming the proposed mechanism. For instance, in the synthesis of ester-containing chroman-4-ones, the involvement of a free-radical pathway was confirmed by performing the reaction in the presence of radical inhibitors like BHT or TEMPO, which quenched the reaction. mdpi.com Further evidence was obtained by trapping the initial alkoxycarbonyl radical with 1,1-diphenylethene, leading to a detectable radical adduct. mdpi.com

The following table lists key intermediates in chroman synthesis and the methods used for their characterization.

| Intermediate | Synthetic Route | Characterization Method(s) |

|---|---|---|

| ortho-Quinone Methide (o-QM) | Hetero-Diels-Alder, Electrocyclization | In situ trapping experiments, Spectroscopic analysis researchgate.net |

| Chalcone | Claisen-Schmidt Condensation | Isolation, NMR, Mass Spectrometry gu.se |

| β-Diketone | Baker-Venkataraman Rearrangement | Isolation, NMR, Mass Spectrometry gu.seacs.org |

| Alkoxycarbonyl Radical | Cascade Radical Cyclization | Radical inhibitor studies (BHT, TEMPO), Radical trapping (1,1-diphenylethene) mdpi.com |

| Oxygen Radical B / Carbon Radical C | Cascade Radical Cyclization | Density Functional Theory (DFT) calculations nih.gov |

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control is a significant challenge in the synthesis of substituted chromans, as many biologically active derivatives are chiral. Asymmetric catalysis has emerged as the most powerful approach to address this challenge.

The asymmetric synthesis of chromans via an intramolecular oxy-Michael addition can be effectively catalyzed by bifunctional organocatalysts. rsc.org For example, a Cinchona-alkaloid-urea catalyst can simultaneously activate the phenolic nucleophile through its basic quinuclidine (B89598) nitrogen and the α,β-unsaturated system of the Michael acceptor through hydrogen bonding with the urea (B33335) moiety. This dual activation within a chiral scaffold creates a highly organized transition state, leading to excellent enantioselectivity in the cyclization process. rsc.org

In the diastereoselective synthesis of related 3,4-dihydro-2H-pyran-4-carboxamides, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes proceeds through a key bicyclic intermediate, a 2,7-dioxabicyclo[3.2.1]octane derivative. beilstein-journals.orgnih.gov The formation of this intermediate is highly diastereoselective and dictates the stereochemistry of the final product after subsequent acid-catalyzed rearrangement. beilstein-journals.orgnih.gov The trans configuration of substituents at the C2 and C4 positions of the resulting pyran ring has been confirmed by X-ray diffraction analysis. semanticscholar.org

The formation of configurationally stable atropisomers has also been observed in the synthesis of trans,trans-2,3,4-trisubstituted chromans. researchgate.net This phenomenon arises from hindered rotation around a C(sp³)–C(sp²) bond connecting the chroman system to a bulky substituent at the 4-position, leading to separable, non-interconverting rotational isomers. researchgate.net

The table below provides examples of stereoselective syntheses and the mechanisms that control the stereochemical outcome.

| Reaction Type | Catalyst/Method | Stereochemical Outcome | Control Mechanism |

|---|---|---|---|

| Asymmetric Intramolecular Oxy-Michael Addition | Cinchona-alkaloid-urea organocatalyst | High enantioselectivity (up to 99% ee) | Dual activation by bifunctional catalyst in a chiral environment rsc.org |

| Diastereoselective Pyran Synthesis | Acid-catalyzed cascade reaction | High diastereoselectivity (single diastereomer) | Formation of a rigid bicyclic intermediate dictates stereochemistry beilstein-journals.orgnih.gov |

| Asymmetric [4+2] Cyclization | Chiral bifunctional thiourea-tertiary amine | Excellent enantioselectivities (98 to >99% ee) | Ordered transition state via hydrogen bonding interactions researchgate.net |

| Michael Addition to 3-Nitro-2H-chromenes | Addition of enamines | Formation of stable atropisomers | Hindered rotation around a C-C single bond researchgate.net |

Investigation of Regioselectivity in Chroman Ring Formation

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of chroman ring synthesis, particularly when using unsymmetrically substituted aromatic precursors. wikipedia.org The choice of catalyst and reaction conditions can profoundly influence the outcome of the cyclization.

A clear example of regiochemical control is seen in the intramolecular cyclization of tethered phenolic lactaldehydes. researchgate.net When the cyclization is mediated by a Lewis acid like titanium tetraisopropoxide, the reaction proceeds with complete regioselectivity, with the ring closing ortho to the phenolic hydroxyl group. This is attributed to the coordination of the titanium to both the phenolic oxygen and the aldehyde oxygen, directing the intramolecular aldol-type reaction to the proximate ortho position. researchgate.net

In stark contrast, when the same precursors are cyclized under basic conditions, by generating the phenoxide ion with a fluoride (B91410) source, the regioselectivity is completely reversed. The cyclization occurs preferentially at the para position relative to the oxygen atom. researchgate.net This outcome is governed by the electronic properties of the phenoxide, where the para position is highly activated towards nucleophilic attack by the enolate formed from the aldehyde.

The electrophilic cyclization of substituted propargylic aryl ethers to form 2H-benzopyrans also demonstrates regioselectivity. The electrophile (e.g., I⁺) initially adds to the alkyne, and the subsequent intramolecular attack by the phenolic oxygen dictates the final structure. The regioselectivity of this ring closure is influenced by both steric and electronic factors of the substituents on the aromatic ring and the alkyne. nih.gov

The following table illustrates how reaction conditions can dictate the regioselectivity of chroman ring formation.

| Precursor Type | Conditions/Catalyst | Site of Cyclization | Governing Factor |

|---|---|---|---|

| Phenolic lactaldehyde | Titanium tetraisopropoxide (Lewis Acid) | ortho to -OH | Chelation control directing intramolecular reaction researchgate.net |

| Phenolic lactaldehyde | Fluoride-induced phenoxide formation (Basic) | para to -O⁻ | Electronic activation of the aromatic ring researchgate.net |

| Propargylic aryl ether | I₂, ICl (Electrophilic) | Depends on substitution | Electronic and steric effects on intramolecular attack nih.gov |

Advanced Spectroscopic Characterization Methodologies in 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR, 2D NMR Experiments)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3,4-dihydro-2H-1-benzopyran-4-ylmethanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.

¹H NMR Spectroscopy is used to identify the number and environment of unique protons in the molecule. The expected spectrum of this compound would feature distinct signals for the aromatic protons, the aliphatic protons on the dihydropyran ring, the methanolic proton, and the hydroxyl proton. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are critical for assignment. For instance, the protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 6.8–7.2 ppm), while the aliphatic protons of the pyran ring would be found further upfield. mdpi.comnih.gov

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. A proton-decoupled ¹³C NMR spectrum for this compound would show ten distinct signals, corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 115 and 160 ppm, while the aliphatic carbons (C2, C3, C4) and the methanol (B129727) carbon would appear in the upfield region. mdpi.comnih.gov

2D NMR Experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those on the C2, C3, and C4 positions of the dihydropyran ring. harvard.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton signal to its corresponding carbon atom. harvard.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as linking the protons on the pyran ring to the carbons of the fused benzene ring. harvard.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is valuable for conformational analysis of the dihydropyran ring. harvard.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4H) | 6.8 – 7.2 | Multiplet (m) | 4H |

| H-2 (2H) | 4.2 – 4.4 | Multiplet (m) | 2H |

| H-4 (1H) | 3.8 – 4.0 | Multiplet (m) | 1H |

| CH₂OH (2H) | 3.6 – 3.8 | Doublet (d) | 2H |

| H-3 (2H) | 1.9 – 2.2 | Multiplet (m) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (C8a) | 154 – 156 |

| Aromatic C (C4a) | 120 – 122 |

| Aromatic CH (4C) | 116 – 130 |

| C-4 | 70 – 75 |

| CH₂OH | 65 – 70 |

| C-2 | 63 – 67 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₂O₂. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the precise mass of the molecular ion, allowing for the confirmation of this elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique for the analysis of volatile and thermally stable compounds. shimadzu.com In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular "fingerprint." nih.gov

The fragmentation of this compound would be expected to follow predictable pathways based on its functional groups:

Alpha-cleavage: The bond between C4 and the hydroxymethyl group (-CH₂OH) is susceptible to cleavage.

Loss of Water: Dehydration involving the hydroxyl group is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass of [M-18]⁺.

Benzylic/Ether Cleavage: The bonds within the dihydropyran ring, particularly those adjacent to the oxygen atom and the benzene ring, can cleave. A retro-Diels-Alder (RDA) type fragmentation, common in unsaturated rings, may also occur to some extent, though it is less characteristic for saturated heterocyclic rings.

Aromatic Fragments: Cleavage can result in stable aromatic ions.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [M]⁺ | Molecular Ion |

| 146 | [M - H₂O]⁺ | Loss of water |

| 133 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 121 | [C₈H₉O]⁺ | Cleavage of the pyran ring |

X-ray Crystallography for Precise Structural Elucidation and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation. researchgate.net

A crucial feature of this compound is the presence of a stereocenter at the C4 position. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3,4-dihydro-2H-1-benzopyran-4-ylmethanol and (S)-3,4-dihydro-2H-1-benzopyran-4-ylmethanol. While NMR and MS can define the connectivity, they cannot typically distinguish between enantiomers.

X-ray crystallography stands as the gold standard for the determination of absolute configuration. nih.gov By using anomalous dispersion effects, the technique can unambiguously assign the R or S configuration to the chiral center, provided the compound crystallizes in a chiral space group. researchgate.net This information is vital in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of enantiomers can differ dramatically.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. caltech.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of radiation at these characteristic frequencies gives rise to an IR spectrum. tu.edu.iqrsc.org

The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The most prominent peaks would correspond to the hydroxyl group, the aromatic ring, the aliphatic C-H bonds, and the C-O bonds of the ether and alcohol. tu.edu.iq

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200–3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000–3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850–2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450–1600 | Medium to Weak |

| Alcohol C-O | C-O Stretch | 1000–1260 | Strong |

The broadness of the O-H stretching band is a hallmark feature, resulting from intermolecular hydrogen bonding. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. tu.edu.iq

Solid-State NMR and Complementary Spectroscopic Techniques for Structural Verification in Diverse States

While solution-state NMR provides information on the average structure of a molecule, its conformation and packing in the solid state can be different. Solid-state NMR (ssNMR) is a powerful technique for characterizing molecules in their solid forms, whether crystalline, semi-crystalline, or amorphous. ox.ac.uk

For this compound, ssNMR could be employed to:

Identify Polymorphism: The compound may crystallize in different forms (polymorphs), which can have distinct physical properties. ssNMR is highly sensitive to the local environment of nuclei and can readily distinguish between different polymorphs. ox.ac.uk

Confirm Structure in the Solid State: ssNMR can provide structural information that is complementary to X-ray diffraction data. In cases where suitable single crystals cannot be obtained, ssNMR may be one of the few methods available for detailed structural analysis.

Study Dynamics: The technique can also probe molecular motions in the solid state, providing insights into the dynamic behavior of the molecule within the crystal lattice.

Complementary techniques such as Circular Dichroism (CD) spectroscopy would be invaluable for studying the chiral nature of the molecule. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can be used to probe the absolute configuration of enantiomers in solution, often by comparing experimental spectra with theoretical calculations or empirical rules. researchgate.net

Computational Chemistry and Theoretical Investigations of 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol and Its Analogues

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Stability Descriptors

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. chemrj.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a variety of chemical properties. For benzopyran derivatives and related heterocyclic systems, DFT studies are instrumental in elucidating their intrinsic stability, reactivity, and electronic nature. nih.gov

Key parameters derived from DFT calculations serve as descriptors of molecular behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net These frontier molecular orbitals (FMOs) also map the regions most likely to be involved in chemical reactions, with HOMO indicating sites for electrophilic attack and LUMO for nucleophilic attack.

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of a molecule's resistance to change in its electron distribution and its propensity to accept electrons. For instance, a lower chemical hardness value for a complex compared to its parent ligand suggests that the complex is more chemically reactive. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. researchgate.netnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Analogous Heterocyclic Compounds Data is illustrative of typical values obtained for related molecular systems.

| Descriptor | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.0 to -7.0 |

| LUMO Energy | ELUMO | - | -1.0 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |

| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.5 to 4.5 |

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is pivotal in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition. unar.ac.id For analogues of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol, docking simulations can identify potential protein targets and predict their binding affinity.

The process involves placing the ligand in the binding site of the protein and evaluating its conformation and orientation using a scoring function. This function estimates the binding free energy, with more negative scores indicating a stronger, more favorable interaction. nih.gov For example, docking studies on heterocyclic compounds have identified potential inhibitors for targets in Alzheimer's disease and Parkinson's disease, with reported binding scores ranging from -7.0 to -12.3 kcal/mol. nih.govxjtu.edu.cn

Docking results also provide a detailed 3D view of the ligand-protein complex, revealing specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, a study on potential inhibitors for the fall armyworm arylalkylamine N-acyltransferase (aaNAT) identified key hydrophobic residues, Ile108 and Leu112, as being significant for binding. issaasphil.org This level of detail is invaluable for optimizing lead compounds to enhance their binding affinity and selectivity.

Table 2: Example Molecular Docking Results for Analogous Compounds Against Various Protein Targets This table presents illustrative data from studies on structurally related molecules to demonstrate typical outputs of docking simulations.

| Ligand Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Diastereomeric Ligands | Fall Armyworm aaNAT | -7.16 | Ile108, Leu112 |

| Phenylxanthine Derivative | hMAO-B | -10.16 | Not Specified |

| Phenylxanthine Derivative | hA2AR | -7.34 | Not Specified |

| Rutin (Flavonoid) | Acetylcholinesterase | -12.335 | Not Specified |

Homology Modeling and Molecular Dynamics Simulations for Conformational Analysis and Mechanistic Insights into Biological Binding

When the experimental 3D structure of a target protein is unavailable, homology modeling can be employed to construct a reliable model. This technique builds a protein's atomic-resolution model based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). nih.gov This approach is widely accepted and has been successfully used to generate models for docking analysis and further computational studies. issaasphil.orgmdpi.com

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to investigate the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, the flexibility of the protein and ligand, and the stability of key intermolecular interactions. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over the simulation period, which can range from nanoseconds to microseconds. mdpi.com A stable RMSD plot indicates that the system has reached equilibrium. mdpi.com

MD simulations can also be used to calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) analysis. issaasphil.org These calculations provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. Such studies offer deep mechanistic insights into the molecular recognition process, confirming the stability of binding modes predicted by docking. issaasphil.org

Prediction of Spectroscopic Parameters via Quantum Chemical Models

Quantum chemical methods, particularly DFT, are highly effective for predicting various spectroscopic parameters. These theoretical calculations can provide valuable information for structural elucidation and can aid in the interpretation of experimental spectra. nih.gov For molecules like this compound, computational models can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible absorption spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The computed values are then compared with experimental data to confirm the proposed structure. nih.gov Similarly, IR spectra can be simulated by calculating the vibrational frequencies corresponding to the normal modes of the molecule. These predicted frequencies often correlate well with experimental IR spectra, helping to assign specific absorption bands to particular functional groups.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra by calculating the energies of electronic excited states. mpg.de This allows for the prediction of absorption maxima (λmax) and can help understand the nature of electronic transitions within the molecule. nih.gov In some cases, machine learning models trained on DFT-derived electronic descriptors can be used for high-throughput prediction of spectroscopic properties. mpg.de The accuracy of these predictions can be high, though it may be influenced by factors like molecular flexibility and the presence of certain heteroatoms. nih.gov

In Silico Examination of Reactive Intermediates and Reaction Pathways

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, including the identification of transient intermediates and transition states. beilstein-journals.org For the synthesis and transformation of this compound and its analogues, in silico studies can map out plausible reaction pathways and calculate the associated energy barriers (activation energies).

By modeling the potential energy surface of a reaction, researchers can locate the structures of reactants, products, intermediates, and the transition states that connect them. For example, DFT calculations have been used to investigate the thermal decomposition of dihydropyran compounds, revealing that the reactions proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com

In synthetic chemistry, computational studies can help elucidate complex reaction mechanisms. For instance, in the formation of functionalized 3,4-dihydro-2H-pyran-4-carboxamides, plausible cascade mechanisms involving intermediate bicyclic structures have been proposed. beilstein-journals.orgnih.gov Computational analysis of such pathways can determine the most energetically favorable route, explaining observed regio- and diastereoselectivity. researchgate.net These theoretical investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone, guiding the development of new and efficient synthetic methods. organic-chemistry.org

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships for 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol Derivatives in in Vitro Systems

Exploration of Molecular Targets and Biochemical Pathways

Enzyme Inhibition Kinetics and Mechanism (e.g., Sirt2, HCV NS5B RNA Dependent RNA Polymerase, DNA Gyrase, PKS13, Tyrosinase)

Derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold have been investigated for their inhibitory activity against a range of enzymes implicated in various disease pathologies. The structural versatility of this chemical class allows for modifications that can confer potency and selectivity for specific enzymatic targets.

DNA Gyrase: Certain benzopyran-based compounds have demonstrated inhibitory effects on DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. For instance, novel bacterial topoisomerase inhibitors (NBTIs) that incorporate a benzopyran moiety have been shown to be potent inhibitors of Staphylococcus aureus DNA gyrase. The mechanism of these inhibitors involves the formation of a stable ternary complex with DNA gyrase and DNA, thereby trapping the enzyme in a state that prevents DNA re-ligation and leads to double-strand breaks. Structure-activity relationship (SAR) studies have revealed that substitutions on the benzopyran ring can significantly influence inhibitory potency. For example, benzopyran-2-one derivatives have been synthesized and evaluated as DNA gyrase-B inhibitors through molecular modeling and in vitro assays.